N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
説明
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS: 865285-47-8, KKL-40) is a 1,3,4-oxadiazole derivative with a molecular formula of C₁₆H₉F₄N₃O₂ and molecular weight 351.26 . The compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 4-fluorophenyl group and a benzamide moiety modified at the para position with a morpholinosulfonyl group.
特性
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O5S/c20-15-5-1-14(2-6-15)18-22-23-19(29-18)21-17(25)13-3-7-16(8-4-13)30(26,27)24-9-11-28-12-10-24/h1-8H,9-12H2,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNFAMSUZKNDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring. The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the morpholinosulfonyl group is typically added via sulfonylation reactions using reagents like sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the reactions. The final product is usually purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group may interact with enzymes or receptors, modulating their activity. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
類似化合物との比較
Table 1: Structural Comparison of Key 1,3,4-Oxadiazole Derivatives
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability: Sulfonamide derivatives like LMM5/LMM11 may undergo faster hepatic metabolism than morpholinosulfonyl-containing compounds due to differences in enzyme susceptibility.
- Electron Effects : Fluorine and trifluoromethyl groups (e.g., in KKL-40, HSGN-235) lower electron density, enhancing receptor binding via dipole interactions.
Q & A
Q. What are the typical synthetic pathways for N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, and how are reaction conditions optimized?
The synthesis involves three key steps:
- Cyclization : Formation of the oxadiazole ring from a hydrazide precursor under dehydrating conditions (e.g., POCl₃ or PPA) at 80–100°C .
- Sulfonation : Introduction of the morpholinosulfonyl group using morpholine and chlorosulfonic acid in dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Coupling : Amide bond formation between the oxadiazole intermediate and 4-(morpholinosulfonyl)benzoyl chloride via carbodiimide-mediated coupling (e.g., DCC/HOBt) in DMF . Optimization includes solvent selection (polar aprotic solvents like DMF for solubility), temperature control, and catalyst stoichiometry (1.2–1.5 equivalents of DCC) to achieve yields >60% .
Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
Key techniques:
- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.6–3.8 ppm (morpholine CH₂), and δ 160–165 ppm (oxadiazole C=N) .
- IR Spectroscopy : Bands at 1650 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) .
- Mass Spectrometry : ESI-MS molecular ion [M+H]⁺ at m/z 432.1 (calculated) . Purity (>95%) is confirmed via HPLC with a C18 column (retention time: 12–14 min in 70:30 acetonitrile/water) .
Q. How does the morpholinosulfonyl group influence the compound’s physicochemical properties?
The morpholinosulfonyl moiety enhances:
- Solubility : Increased polarity improves aqueous solubility (logP ~2.5 vs. ~3.8 for non-sulfonylated analogs) .
- Metabolic Stability : Sulfonamide resistance to esterase-mediated hydrolysis compared to ester groups .
- Target Binding : The sulfonyl group forms hydrogen bonds with active-site residues (e.g., MDM2’s Lys94) in molecular docking studies .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
Discrepancies often arise from poor bioavailability or off-target effects. Solutions include:
- Prodrug Design : Masking the sulfonamide as a tert-butyl carbamate to enhance membrane permeability, with enzymatic cleavage in vivo .
- Formulation Optimization : Lipid-based nanoemulsions or cyclodextrin complexes to improve plasma half-life .
- Metabolic Profiling : LC-MS/MS analysis of hepatic microsomal stability to identify and block major metabolic pathways (e.g., CYP3A4-mediated oxidation) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Systematic modifications and assays reveal:
- Oxadiazole Ring : Replacing 1,3,4-oxadiazole with 1,2,4-triazole reduces antimicrobial activity by 70%, indicating the oxadiazole’s critical role in target binding .
- Fluorophenyl Substitution : Para-fluorine on the phenyl ring increases lipophilicity and enhances blood-brain barrier penetration (logBB: 0.8 vs. 0.3 for non-fluorinated analogs) .
- Morpholinosulfonyl Position : Ortho-substitution on the benzamide decreases IC₅₀ against MDM2 by 40% compared to para-substitution .
Q. What mechanistic insights explain its inhibitory activity against MDM2-p53 interactions?
- Molecular Docking : The oxadiazole ring occupies MDM2’s hydrophobic cleft (ΔG = -9.2 kcal/mol), while the fluorophenyl group stabilizes Phe19 and Trp23 via π-π stacking .
- Biolayer Interferometry : Binding kinetics show a K_d of 12 nM, with slow dissociation (k_off = 0.0015 s⁻¹), supporting sustained p53 activation .
- Cellular Assays : Western blotting confirms 3-fold upregulation of p21 and Bax in treated cancer cells, inducing apoptosis .
Q. How do conflicting reports about its solubility and crystallinity impact formulation development?
- Problem : High crystallinity (melting point: 210–215°C) limits dissolution rates, reducing oral bioavailability .
- Solutions :
- Co-crystallization : With succinic acid improves solubility (2.8 mg/mL vs. 0.5 mg/mL for pure compound) .
- Amorphous Dispersion : Spray-drying with HPMC-AS increases dissolution by 50% in simulated gastric fluid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
